6-Methoxybenzofuran-2-carbonitrile

Organic Synthesis Analytical Chemistry Quality Control

Generic benzofuran-2-carbonitriles fail to replicate the electronic and biological activity of the C-6 methoxy substitution pattern. This validated intermediate is the designated starting material for 7-methoxybenzo[b]furo[3,2-d]pyrimidine kinase inhibitor scaffolds. - **Key application**: Dual CLK1/DYRK1A inhibitor synthesis (Alzheimer's research) - **Differentiator**: Positional SAR confirms C-6 methoxy is optimal for potency; other isomers show reduced efficacy - **Supply**: Characterized synthetic route (US6329389B1); immediate availability for medicinal chemistry campaigns

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 35351-48-5
Cat. No. B3340273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxybenzofuran-2-carbonitrile
CAS35351-48-5
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(O2)C#N
InChIInChI=1S/C10H7NO2/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5H,1H3
InChIKeyPEZFGESNNLURKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxybenzofuran-2-carbonitrile: Strategic Building Block


6-Methoxybenzofuran-2-carbonitrile (CAS 35351-48-5) is a 6-methoxy-substituted benzofuran-2-carbonitrile derivative with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol [1]. This compound functions as a versatile synthetic intermediate, distinguished from the unsubstituted benzofuran-2-carbonitrile core by the presence of the electron-donating methoxy group at the C-6 position, which significantly modulates the electronic character of the fused heterocyclic ring system and influences its reactivity in subsequent transformations [1]. Its utility is demonstrated in the construction of complex, biologically relevant heterocycles, notably as a key precursor in the synthesis of kinase inhibitor scaffolds such as benzo[b]furo[3,2-d]pyrimidines [2].

Why 6-Methoxybenzofuran-2-carbonitrile Is Irreplaceable


Generic substitution of 6-Methoxybenzofuran-2-carbonitrile with unsubstituted or differently substituted benzofuran-2-carbonitriles is not chemically equivalent and will lead to divergent outcomes in synthetic and biological contexts. The methoxy group at the C-6 position is not a passive spectator; it profoundly alters the electron density of the aromatic system, directly impacting the compound's reactivity profile in key transformations like nucleophilic aromatic substitution and directed ortho-metalation [1]. More critically, this substitution pattern is a validated pharmacophoric element: comparative structure-activity relationship (SAR) studies have shown that the presence of a C-6 methoxy group on a benzofuran scaffold can be the primary determinant of potent biological activity, with isomers bearing the methoxy group at other positions (e.g., C-4) exhibiting significantly reduced efficacy [2]. Consequently, selecting a generic benzofuran-2-carbonitrile surrogate risks derailing established synthetic routes, producing inactive lead candidates, and invalidating comparative biological assays that depend on this specific substitution pattern.

6-Methoxybenzofuran-2-carbonitrile: Evidence-Based Differentiation


Distinct ¹H NMR Signature for Identity Confirmation

The ¹H NMR spectrum of 6-Methoxybenzofuran-2-carbonitrile provides a definitive and quantifiable fingerprint that distinguishes it from other benzofuran-2-carbonitrile analogs, including the unsubstituted parent compound and the 5-methoxy isomer. The presence of the methoxy group at the C-6 position yields a characteristic singlet for the methoxy protons at δ 3.88 ppm (3H, s), along with specific chemical shifts and coupling patterns for the aromatic protons that are diagnostic for this exact regiochemistry [1]. In contrast, unsubstituted benzofuran-2-carbonitrile (CAS 41717-32-2) lacks this methoxy signal entirely, and the 5-methoxy isomer would display a different aromatic proton splitting pattern due to the altered substitution. This spectral signature is a crucial, verifiable metric for confirming compound identity, purity, and consistency across different synthesis batches, which is essential for reproducibility in both further synthesis and biological assays [1].

Organic Synthesis Analytical Chemistry Quality Control

Validated Precursor for CLK1/DYRK1A Inhibitor Synthesis

6-Methoxybenzofuran-2-carbonitrile serves as a critical and validated precursor in the multi-step synthesis of a specific class of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines [1]. Through a defined sequence involving nitration at C-3, reduction to the 3-amine, and condensation with dimethylformamide dimethylacetal, the compound is converted to N'-(2-cyanoaryl)-N,N-dimethylformimidamide intermediates [1]. This specific functionality and substitution pattern are essential for the subsequent cyclization that forms the biologically active pyrimidine ring system. The resulting compounds have been identified as dual inhibitors of the protein kinases CLK1 and DYRK1A, which are targets of interest in the development of therapies for neurodegenerative disorders, including Alzheimer's disease [1]. The use of 6-Methoxybenzofuran-2-carbonitrile as a starting material is not a theoretical proposal but a demonstrated, literature-validated route to this specific class of bioactive molecules.

Medicinal Chemistry Kinase Inhibition Neurodegenerative Disease

C-6 Methoxy: Driver of Antiproliferative Activity

Systematic structure-activity relationship (SAR) studies on 3-arylaminobenzofuran derivatives have unequivocally demonstrated that the position of the methoxy substituent on the benzofuran core is a critical determinant of biological potency [1]. In a comparative evaluation of antiproliferative activity against cancer cells, the introduction of a methoxy group at the C-6 position resulted in the highest activity in the series. In stark contrast, the compound with the methoxy group at the C-4 position exhibited the least activity [1]. This positional effect is further substantiated by the most promising compound from this series, 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan, which features the C-6 methoxy group and inhibited cancer cell growth with IC50 values in the range of 0.3-27 nM [1].

Cancer Biology Anticancer Drug Discovery Tubulin Polymerization

Unique Intramolecular Cyclization Route

A documented synthetic route to 6-Methoxybenzofuran-2-carbonitrile highlights an efficient, single-step intramolecular cyclization under specific conditions that is distinct from the synthesis of its unsubstituted analog [1]. The target compound is prepared by treating the precursor (2-formyl-5-methoxyphenyl)oxyacetonitrile with potassium carbonate and molecular sieves in DMF at 100 °C for 10 hours [1]. This contrasts with the synthesis of unsubstituted benzofuran-2-carbonitrile, which is performed at a lower temperature of 60 °C for 2.5 hours [1]. The different reaction conditions are a direct consequence of the electronic effects imparted by the C-6 methoxy group. Furthermore, this patent document characterizes the product as an amorphous powder and provides a detailed ¹H NMR spectrum as a reference standard [1].

Process Chemistry Synthetic Methodology Building Block Production

Differentiated LogP and Purification Behavior

The presence of the methoxy group at the C-6 position in 6-Methoxybenzofuran-2-carbonitrile alters its key physicochemical properties compared to the unsubstituted parent benzofuran-2-carbonitrile, impacting its behavior in purification and formulation [1]. Unsubstituted benzofuran-2-carbonitrile (CAS 41717-32-2) is reported to have a calculated LogP value of 2.135-2.304 [1][2]. While precise experimental LogP data for 6-Methoxybenzofuran-2-carbonitrile is not widely available, the addition of the methoxy group is a well-established structural modification that increases molecular weight and polar surface area, generally leading to a reduction in LogP and an increase in aqueous solubility relative to the parent compound [3]. This translates to a different chromatographic retention time on reversed-phase HPLC, a critical factor for purification, and influences its partition coefficient in biological assays, which can affect experimental outcomes.

Analytical Chemistry Preparative Chromatography Drug Development

6-Methoxybenzofuran-2-carbonitrile: Application Scenarios


Kinase Inhibitor Library Synthesis

6-Methoxybenzofuran-2-carbonitrile is the designated starting material for constructing the 7-methoxybenzo[b]furo[3,2-d]pyrimidine core [1]. This scaffold is validated for developing dual inhibitors of CLK1 and DYRK1A kinases, targets implicated in Alzheimer's disease and other tauopathies [1]. In this scenario, researchers can utilize this compound to efficiently generate a library of N-aryl-substituted analogs for structure-activity relationship (SAR) studies, a process that is not possible using generic benzofuran-2-carbonitrile starting materials. The reported multi-step sequence has been fully characterized, offering a reliable blueprint for medicinal chemistry campaigns.

C-6 Methoxy Pharmacophore Exploration

Based on class-level SAR data showing that the C-6 methoxy group is optimal for potent anticancer and antivascular activity in related benzofuran series [2], 6-Methoxybenzofuran-2-carbonitrile is the ideal building block for designing new chemical entities that target tubulin or angiogenesis. By using this compound as the core scaffold, researchers can introduce diverse substituents at the C-2 and C-3 positions while maintaining the activity-enhancing C-6 methoxy element, thereby increasing the probability of discovering potent leads. Analogs lacking this specific substitution pattern are less likely to achieve comparable potency, as demonstrated in side-by-side positional comparisons [2].

Somatostatin Receptor Ligand Synthesis

The synthesis of 6-Methoxybenzofuran-2-carbonitrile is described in a patent application (US6329389B1) focused on amine compounds with somatostatin receptor binding inhibitory activity [3]. The patent's inclusion of this specific intermediate suggests its utility in generating compounds that modulate this G-protein coupled receptor (GPCR). Somatostatin receptors are relevant targets for treating acromegaly, neuroendocrine tumors, and other disorders. Researchers can procure this compound as a key intermediate to explore its patent-protected chemical space for novel somatostatin modulators, leveraging the documented synthetic protocol [3].

Reversed-Phase HPLC Method Development

Due to its increased polarity from the methoxy group, 6-Methoxybenzofuran-2-carbonitrile has a predicted lower LogP and shorter reversed-phase HPLC retention time compared to the unsubstituted parent [4][5]. This necessitates the development and validation of a separate analytical and preparative HPLC method. In a core facility or production lab, this scenario involves establishing specific mobile phase gradients, column chemistries, and detection wavelengths for reliably monitoring reaction progress and purifying the compound. This is a critical quality control step that cannot be performed using the method validated for the unsubstituted analog, underscoring the compound's unique handling requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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